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molecular formula C11H10O3 B1396513 Methyl 4-(3-oxoprop-1-en-1-yl)benzoate CAS No. 78024-60-9

Methyl 4-(3-oxoprop-1-en-1-yl)benzoate

Cat. No. B1396513
M. Wt: 190.19 g/mol
InChI Key: DGFSQBWTYWEVET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04499299

Procedure details

A solution of 0.21 g (1.25 mmoles) of 4-carbomethoxybenzaldehyde, 0.42 g (1.25 mmoles) of formylmethylenetriphenylphosphorane and a catalytic amount of benzoic acid in 25 ml of THF was refluxed under nitrogen for 18 hours. The THF was evaporated and the recovered gum extracted repeatedly with ether. The combined ether extracts were evaporated. Flash chromatography on silica gel with 50% CH2Cl2 /hexane up to 100% CH2Cl2 gave 90 mg of a white solid.
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2].[CH:13]([CH:15]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:14].C(O)(=O)C1C=CC=CC=1>C1COCC1>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH:15][CH:13]=[O:14])=[CH:7][CH:6]=1)([O:3][CH3:4])=[O:2]

Inputs

Step One
Name
Quantity
0.21 g
Type
reactant
Smiles
C(=O)(OC)C1=CC=C(C=O)C=C1
Name
Quantity
0.42 g
Type
reactant
Smiles
C(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the recovered gum extracted repeatedly with ether
CUSTOM
Type
CUSTOM
Details
The combined ether extracts were evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C1=CC=C(C=CC=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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